

A Comprehensive Technical Guide to the Synthesis and Preparation of Sodium Hexanitritocobaltate(III)

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Compound of Interest

Compound Name: Sodium cobaltinitrite

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This technical guide provides an in-depth overview of the synthesis, properties, and applications of sodium hexanitritocobaltate(III) ($\text{Na}_3[\text{Co}(\text{NO}_2)_6]$), a significant coordination compound in analytical chemistry and organic synthesis. This document details the underlying chemical principles, experimental protocols, and safety considerations associated with its preparation.

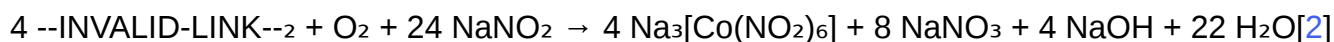
Introduction

Sodium hexanitritocobaltate(III), also known as **sodium cobaltinitrite**, is an inorganic coordination compound with the chemical formula $\text{Na}_3[\text{Co}(\text{NO}_2)_6]$.^[1] It consists of a central cobalt(III) ion octahedrally coordinated to six nitrite (NO_2^-) ligands, with three sodium ions as counter-cations.^[1] The compound typically appears as a yellow to orange crystalline powder, highly soluble in water.^[1] Its primary application lies in qualitative inorganic analysis as a reagent for the detection of potassium (K^+) and ammonium (NH_4^+) ions, with which it forms characteristic yellow precipitates.^{[1][2]} Additionally, it serves as a nitrosating agent in organic synthesis and a precursor for creating other cobalt(III) complexes.^{[1][3][4]}

Synthesis: Reaction Mechanism and Stoichiometry

The synthesis of sodium hexanitritocobaltate(III) involves the oxidation of a cobalt(II) salt, such as cobalt(II) nitrate or cobalt(II) chloride, in an aqueous solution containing a large excess of sodium nitrite. The reaction is typically carried out in a mildly acidic medium, using acetic acid, to facilitate the process.[1][5] The nitrite ions serve a dual role: as ligands that coordinate to the cobalt center and as the oxidizing agent that converts Co(II) to Co(III).[1][5]

The overall balanced chemical equation for the synthesis using cobalt(II) nitrate and atmospheric oxygen as an oxidant is:



The process begins with the dissolution of the Co(II) salt and sodium nitrite, followed by acidification which initiates the oxidation and coordination, leading to the formation of the stable hexanitritocobaltate(III) complex anion, $[\text{Co(NO}_2)_6]^{3-}$. [1]

Data Summary

Quantitative data related to the compound's properties and synthesis are summarized in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of Sodium Hexanitritocobaltate(III)

Property	Value
Molecular Formula	$\text{Na}_3[\text{Co(NO}_2)_6]$
Molar Mass	403.94 g/mol [1][4]
Appearance	Yellow to orange-brown crystalline powder[1]
Melting Point	Decomposes at 220 °C[1][4][6]
Solubility in Water	720 g/L at 20 °C[1]
pH of Aqueous Solution	~5 (100 g/L at 20 °C)[1][4]
Bulk Density	480 kg/m ³ [1][4]

| Crystal Structure | Rhombohedral[1] |

Table 2: Comparative Summary of Experimental Protocols

Parameter	Protocol 1	Protocol 2
Reagents		
Cobalt(II) Salt	Cobalt(II) nitrate hexahydrate ($\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)	Cobalt(II) nitrate hexahydrate ($\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)
Cobalt Salt Quantity	~2 g[1][7][8]	~0.38 g[1]
Sodium Nitrite (NaNO_2)	~6 g[1][7][8]	~3 g[1]
Water	8 mL (hot)[1][7][8]	3 mL
Acetic Acid	2 mL (50% solution)[1][7][8]	1 mL (50% solution)[9]
Ethanol (95%)	20 mL[5]	15 mL[1]
Conditions		
Initial Temperature	50 °C[1][7]	50 °C[1][9]
Reaction Time	~20-30 minutes with aeration[1][9]	~30 minutes with aeration[9]
Crystallization	Cooling in an ice bath[1][5]	Cooling in an ice bath[1]
Yield		
Theoretical Yield	Based on starting cobalt salt	Based on starting cobalt salt

| Reported Actual Yield | ~81%[1] | Not specified |

Experimental Protocols

The following are detailed methodologies for the laboratory synthesis of sodium hexanitritocobaltate(III).

This procedure is adapted from several sources and represents a common method for synthesis.[1][5][7][8]

- **Preparation of Solutions:** In a suitable beaker, dissolve 6.0 g of potassium-free sodium nitrite in 8 mL of hot water. Cool the solution to 50 °C.
- **Addition of Cobalt Salt:** While stirring, add 2.0 g of cobalt(II) nitrate hexahydrate to the sodium nitrite solution. Continue stirring until the cobalt salt is fully dissolved. The solution will turn a reddish-brown color.[\[5\]](#)
- **Acidification:** Add 2.0 mL of 50% acetic acid dropwise to the solution with continuous stirring. This will cause the solution to turn a dark brown or yellow color.[\[1\]](#)[\[5\]](#)
- **Oxidation:** Transfer the solution to a filter flask. Pass a steady stream of air through the solution for approximately 20-30 minutes to facilitate the oxidation of Co(II) to Co(III) and to remove excess nitrogen oxides formed as byproducts.[\[1\]](#)[\[5\]](#)[\[9\]](#)
- **Crystallization:** Cool the resulting solution in an ice bath. Slowly add 20 mL of 95% ethanol while stirring to induce crystallization of the product.[\[5\]](#)
- **Isolation and Drying:** Collect the orange-brown crystals by vacuum filtration. Wash the product with a small amount of 95% ethanol and allow it to air-dry.[\[1\]](#)[\[9\]](#)

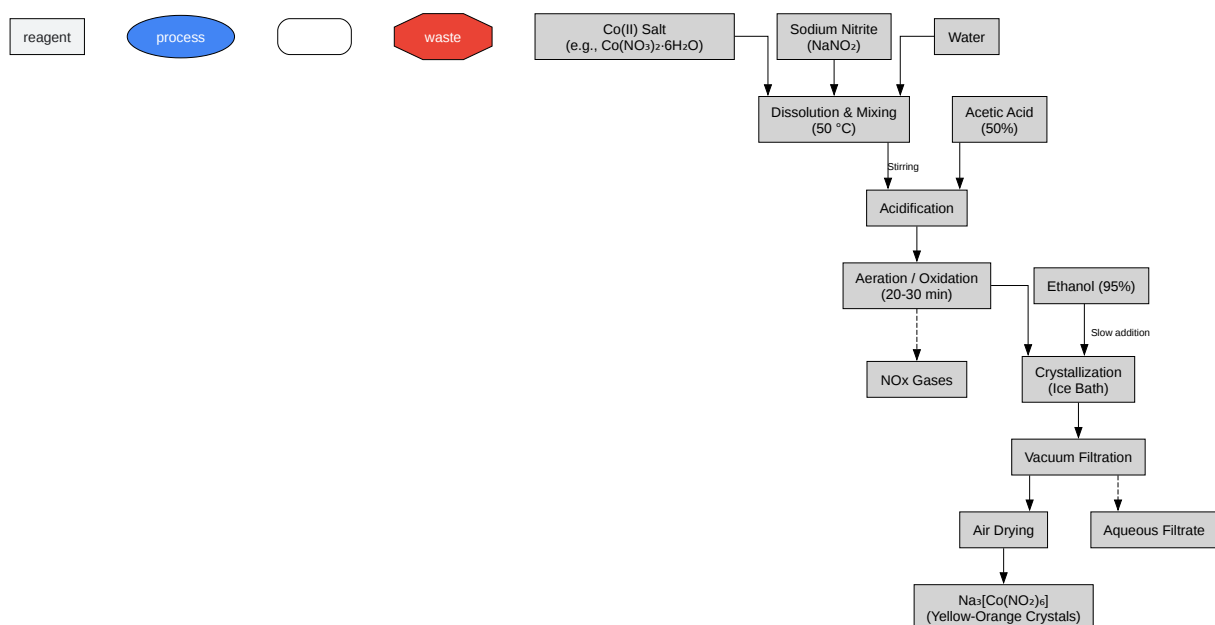
This method is suitable for preparing smaller quantities of the compound.[\[1\]](#)

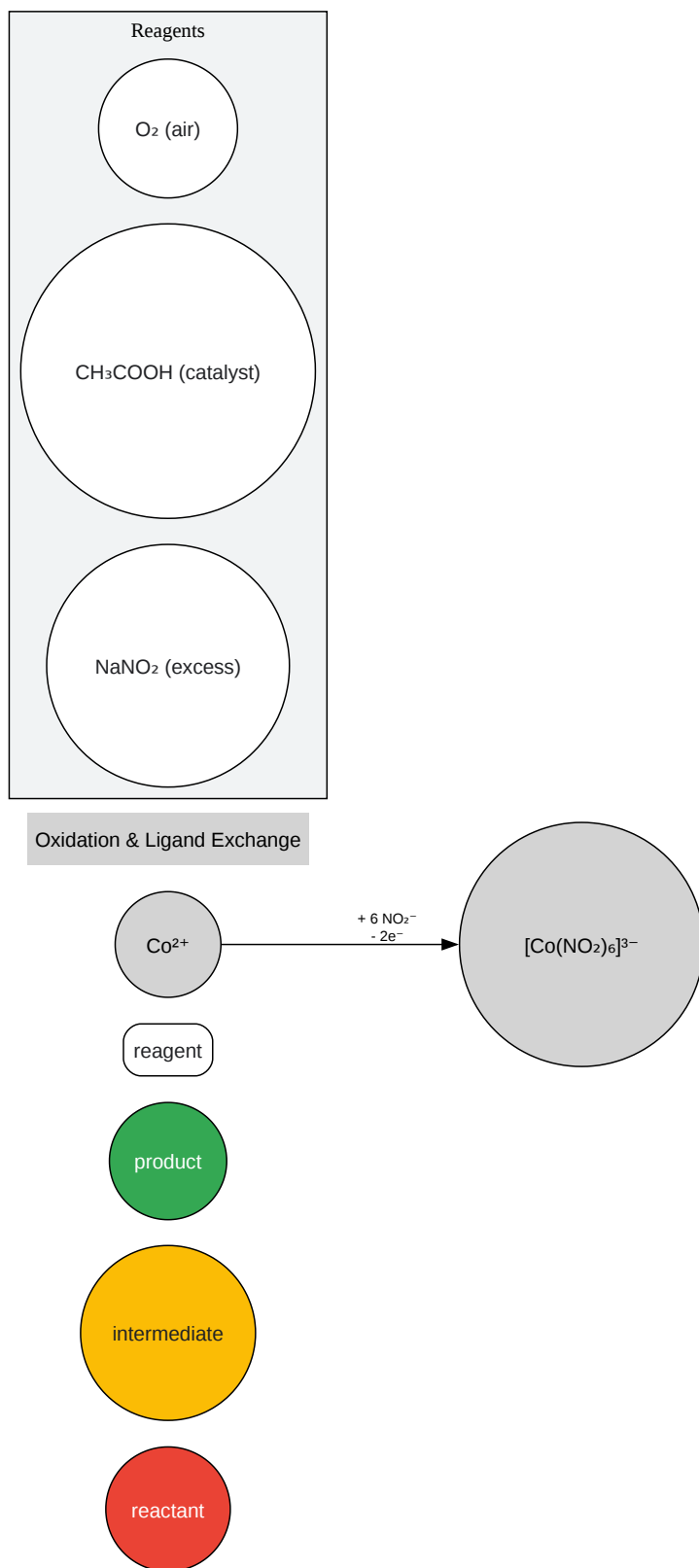
- **Solution Preparation:** In a test tube, dissolve 3.0 g of sodium nitrite in 3 mL of water and cool the solution to 50°C.
- **Cobalt Addition:** Add 0.38 g of cobalt(II) nitrate hexahydrate, shaking to ensure complete dissolution.
- **Reaction Initiation:** Slowly add 1 mL of 50% acetic acid drop by drop.
- **Aeration:** Draw air through the solution using an aspirator for about 30 minutes to remove dissolved nitrogen dioxide.[\[9\]](#)
- **Precipitation:** Transfer the contents to a small beaker and cool in an ice bath. While stirring, slowly add 15 mL of 95% ethanol dropwise over at least 5 minutes to precipitate the product.[\[1\]](#)[\[9\]](#)

- **Product Collection:** After stirring for an additional 10 minutes in the ice bath, collect the product on a pre-weighed sintered glass crucible. Wash with a small volume of 95% ethanol and air dry.[9]

Visualization of Workflow and Reaction Pathway

The following diagrams illustrate the experimental workflow and the chemical transformation process.





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